4(15),11-Oppositadien-1-ol

Description

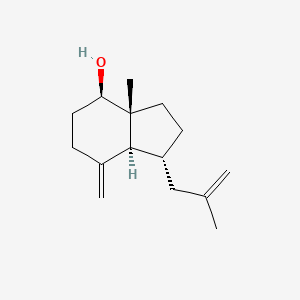

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVNRJLLBUWVCO-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CCC2(C1C(=C)CCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 4(15),11-Oppositadien-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a technical guide on the biological activity of the sesquiterpenoid 4(15),11-Oppositadien-1-ol. Sesquiterpenoids are a diverse class of natural products known for a wide array of biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological effects, mechanisms of action, and potential therapeutic applications of this compound. This guide summarizes the limited available information and provides a general overview of the biological potential of the broader class of oppositane sesquiterpenoids to offer context for future research endeavors.

Introduction to this compound

This compound is a sesquiterpenoid that has been isolated from Helan aromatica. Sesquiterpenoids are a class of terpenes consisting of three isoprene (B109036) units and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific chemical structure of this compound places it within the oppositane subclass of sesquiterpenoids.

Despite its identification and classification, there is a notable absence of published research detailing the specific biological activities of this compound. Extensive searches of scientific databases have not yielded any quantitative data on its efficacy, detailed experimental protocols related to its study, or elucidation of any signaling pathways it may modulate.

General Biological Activities of Oppositane Sesquiterpenoids

Given the lack of specific data for this compound, this section provides a brief overview of the biological activities reported for other related oppositane sesquiterpenoids. This information may serve as a starting point for hypotheses regarding the potential activities of this compound.

It is important to note that the biological activity of a specific compound cannot be reliably predicted based solely on its structural class. Experimental validation is essential.

Future Research Directions

The absence of data on the biological activity of this compound highlights a significant knowledge gap and a potential opportunity for novel discoveries. Future research efforts could be directed towards:

-

In vitro screening: Initial studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic potential. Standard assays such as the MTT or SRB assay would be suitable for this purpose.

-

Anti-inflammatory assays: The anti-inflammatory properties could be investigated using cell-based assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Antimicrobial testing: The compound could be tested against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action, including the identification of molecular targets and modulated signaling pathways.

A potential initial experimental workflow for investigating the biological activity of this compound is proposed below.

Conclusion

While this compound has been identified as a natural product, its biological activities remain uncharacterized in the public domain. This presents a clear opportunity for original research. Based on the known activities of other sesquiterpenoids, it is plausible that this compound may possess cytotoxic, anti-inflammatory, or antimicrobial properties. The scientific community is encouraged to undertake the necessary studies to elucidate the biological profile of this compound, which could lead to the development of new therapeutic agents. Until such data becomes available, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be provided.

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-Opposita-4(15),7(11)-dien-1-β-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Opposita-4(15),7(11)-dien-1-β-ol is a sesquiterpenoid alcohol belonging to the oppositane class of natural products. These compounds are characterized by a unique bicyclo[5.4.0]undecane carbon skeleton. While the biological activities of many sesquiterpenoids have been extensively studied, detailed information on the specific properties and synthesis of (+)-Opposita-4(15),7(11)-dien-1-β-ol remains limited in publicly accessible scientific literature. This guide provides a summary of the available chemical and structural information for this compound.

Chemical Structure and Properties

The fundamental properties of (+)-Opposita-4(15),7(11)-dien-1-β-ol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1][2][3][4] |

| Molecular Weight | 220.3505 g/mol | [1][2][3][4] |

| IUPAC Name | Information not available in search results | |

| CAS Registry Number | Information not available in search results |

Structure:

The chemical structure of (+)-Opposita-4(15),7(11)-dien-1-β-ol is characterized by a bicyclic core with two double bonds and a hydroxyl group. The designation "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. The "1-β-ol" specifies that the hydroxyl group at position 1 is in the beta configuration, projecting out of the plane of the ring system. The locants "4(15)" and "7(11)" denote the positions of the exocyclic and endocyclic double bonds, respectively.

Stereochemistry:

The stereochemistry of (+)-Opposita-4(15),7(11)-dien-1-β-ol is complex due to the presence of multiple chiral centers in its bicyclic structure. The InChI (International Chemical Identifier) string provides a textual representation of the molecule's connectivity and stereochemistry.

-

InChI: InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h9,12-14,16H,3,5-8H2,1-2,4H3/t12?,13-,14?,15+/m0/s1[1][4]

The stereochemical details provided by the InChI string are crucial for distinguishing it from its stereoisomers.

Physicochemical and Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of (+)-Opposita-4(15),7(11)-dien-1-β-ol are not described in the available search results. Typically, the isolation of such sesquiterpenoids from natural sources involves the following general workflow:

Caption: A generalized workflow for the isolation and identification of sesquiterpenoids from natural sources.

Biological Activity and Signaling Pathways

While sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific data on the biological activity of (+)-Opposita-4(15),7(11)-dien-1-β-ol is not available in the public domain. Without this information, it is not possible to delineate any specific signaling pathways that this compound may modulate.

Conclusion

This technical guide consolidates the currently available chemical and structural information for (+)-Opposita-4(15),7(11)-dien-1-β-ol. While its basic molecular formula and weight are known, a significant gap exists in the scientific literature regarding its detailed spectroscopic data, experimental protocols for its isolation, and its specific biological activities. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule would need to perform de novo isolation and characterization from a natural source or pursue its total synthesis to enable further investigation.

References

Unveiling Opposita-4(15),11-dien-1-beta-ol: A Technical Guide to its Discovery and History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the sesquiterpenoid Opposita-4(15),11-dien-1-beta-ol. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Opposita-4(15),11-dien-1-beta-ol is a sesquiterpenoid alcohol belonging to the opposita family of natural products, characterized by a specific stereochemical arrangement. While structurally similar compounds are found across various plant species, the precise history and discovery of this particular isomer have remained somewhat obscured in the broader scientific literature. This guide aims to consolidate the available information, presenting a clear account of its origins and properties.

Discovery and Natural Source

Initial commercial availability of Opposita-4(15),11-dien-1-beta-ol, also referred to as 4(15),11-Oppositadien-1-ol, pointed towards its isolation from the roots of a plant identified as Helan aromatica. However, further investigation suggests this may be a typographical error, with strong evidence pointing to a species within the Helianthus genus, likely Helianthus tuberosus (Jerusalem artichoke), or a related species in the Asteraceae family, as the natural source. The Asteraceae family is well-documented as a rich source of diverse sesquiterpenoids.

A key study by Kalemba et al. (2001) in the Flavour and Fragrance Journal identified a closely related isomer, eudesma-4(15),7-dien-1β-ol, from the essential oil of Solidago gigantea (Giant Goldenrod). While not the exact compound, this research highlights the prevalence of similar chemical structures within the Asteraceae family and provides a basis for the analytical techniques used in their identification.

Physicochemical Properties

A summary of the key physicochemical properties of Opposita-4(15),11-dien-1-beta-ol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | NIST |

| Molecular Weight | 220.3505 g/mol | NIST |

| CAS Number | 70389-96-7 | Biosynth |

Experimental Protocols

While the definitive primary literature for the isolation of Opposita-4(15),11-dien-1-beta-ol remains to be pinpointed, a general experimental workflow for the isolation and characterization of sesquiterpenoids from plant material can be outlined. This protocol is based on established methodologies for similar compounds.

Isolation of Sesquiterpenoids from Plant Material

The isolation process typically involves the extraction of dried and powdered plant material followed by chromatographic separation.

Caption: General workflow for the isolation of sesquiterpenoids.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of a natural product.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of Opposita-4(15),11-dien-1-beta-ol. The following table summarizes the expected key NMR signals based on its structure. Actual chemical shifts may vary depending on the solvent and instrument used.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.7-4.9 | br s | 2H | H-15 | |

| ~5.3-5.5 | m | 1H | H-11 | |

| ~3.5-3.8 | m | 1H | H-1 | |

| ~0.9-1.8 | m | - | Aliphatic Protons | |

| ~1.7 | s | 3H | H-14 | |

| ~1.0, ~0.9 | d | 6H | H-12, H-13 |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| ~150 | C-4 | |

| ~110 | C-15 | |

| ~140 | C-10 | |

| ~120 | C-11 | |

| ~75 | C-1 | |

| ~20-50 | Aliphatic Carbons |

Biological Activity and Future Directions

The biological activities of many sesquiterpenoids are well-documented and include anti-inflammatory, antimicrobial, and cytotoxic effects. While specific studies on the biological activity of Opposita-4(15),11-dien-1-beta-ol are not yet widely published, its structural similarity to other bioactive sesquiterpenoids suggests it may possess interesting pharmacological properties.

Further research is required to:

-

Unequivocally identify the primary natural source of Opposita-4(15),11-dien-1-beta-ol.

-

Publish a detailed account of its isolation and complete spectroscopic characterization.

-

Investigate its potential biological activities and mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide future research into this intriguing natural product.

4(15),11-Oppositadien-1-ol: A Sesquiterpenoid Signal in Ecological Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in a variety of plant species. As a volatile organic compound, it plays a crucial role in mediating chemical communication within ecosystems. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its function as a chemical signaler. This document details its physicochemical properties, known biological sources, and its role in plant-insect and plant-pathogen interactions. Furthermore, it outlines generalized experimental protocols for its isolation, identification, and bioactivity assessment, and presents conceptual signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in chemical ecology, natural product chemistry, and drug development who are interested in the potential applications of this and related sesquiterpenoids.

Introduction

Chemical signaling is a fundamental mode of communication in the natural world, governing interactions between organisms and their environment. Among the vast array of chemical cues, sesquiterpenoids represent a diverse and significant class of molecules. This compound, a member of the oppositane subgroup of sesquiterpenoids, has been identified as a semiochemical, a molecule that carries information between organisms. Its volatile nature allows it to act as an airborne signal, potentially influencing the behavior of insects and the growth of microorganisms. Understanding the ecological role and mechanism of action of this compound can provide valuable insights for the development of novel pest management strategies and pharmaceuticals.

Physicochemical and Analytical Data

Accurate identification and quantification of this compound are paramount for ecological and pharmacological studies. The following tables summarize its key physicochemical properties and analytical parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | General Chemical Databases |

| Molecular Weight | 220.35 g/mol | General Chemical Databases |

| Appearance | Colorless oil (predicted) | General Chemical Properties |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., hexane (B92381), ethanol, dichloromethane) | General Chemical Properties |

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index | 1642 | [1] |

| Column Type | Capillary | [1] |

| Stationary Phase | RTX-1 | [1] |

Ecological Role and Biological Activity

This compound has been identified in various plant species, including coltsfoot (Tussilago farfara), and is implicated in plant defense mechanisms.[2] Its role as a semiochemical suggests it can act as an attractant, repellent, or antifeedant for insects, or as an antimicrobial agent against pathogens. The specific biological activity is often context-dependent, varying with the interacting organisms and the concentration of the compound.

Table 3: Reported Biological Sources and Activities of this compound

| Source Organism | Reported or Postulated Activity | Target Organism(s) |

| Tussilago farfara (Coltsfoot) | Potential anti-inflammatory, antimicrobial | General |

| Various plant essential oils | Insect repellent/attractant, antimicrobial | Insects, Microorganisms |

Experimental Protocols

The following sections provide generalized methodologies for the study of this compound. These protocols are based on standard techniques for sesquiterpenoid research and should be optimized for specific experimental conditions.

Isolation from Plant Material

A common method for extracting sesquiterpenoids from plant tissues is steam distillation or solvent extraction followed by chromatographic purification.

Protocol 1: General Isolation of this compound

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is ground to a fine powder.

-

Extraction: The powdered material is subjected to steam distillation to collect the essential oil, or extracted with a non-polar solvent like hexane or dichloromethane (B109758) at room temperature with agitation for 24-48 hours.

-

Concentration: The solvent extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

-

Fraction Analysis: Fractions are monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification: Fractions containing the target compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Identification and Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Protocol 2: Structural Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified compound is analyzed by GC-MS to determine its retention time and mass fragmentation pattern. The mass spectrum is compared with known databases (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) group.

Bioassays for Chemical Signaling Activity

To investigate the role of this compound as a chemical signaler, behavioral bioassays with insects are commonly employed.

Protocol 3: Olfactometer Bioassay for Repellency/Attraction

-

Apparatus: A Y-tube or four-arm olfactometer is used to assess insect preference.

-

Stimuli: A solution of this compound in a suitable solvent (e.g., hexane) at various concentrations is applied to a filter paper. A solvent-only filter paper serves as the control.

-

Procedure: Purified air is passed over the treated and control filter papers and into the arms of the olfactometer.

-

Insect Release: An individual insect is released at the base of the central tube and its choice of arm (treatment or control) and the time spent in each arm are recorded.

-

Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for or avoidance of the compound.

Protocol 4: Electroantennography (EAG)

-

Preparation: An antenna is excised from the head of an insect and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered over the antenna.

-

Signal Recording: The electrical response (depolarization) of the antenna is recorded.

-

Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent only) and a standard compound.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate conceptual biosynthetic and signaling pathways, as well as a typical experimental workflow for investigating this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Caption: Conceptual olfactory signaling pathway in an insect.

References

Methodological & Application

Unlocking Nature's Pharmacy: A Detailed Guide to the Extraction of 4(15),11-Oppositadien-1-ol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the methodologies for extracting 4(15),11-Oppositadien-1-ol, a sesquiterpenoid with potential therapeutic applications, from its natural plant sources. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of the extraction workflow.

Introduction

This compound is a sesquiterpenoid alcohol, a class of C15 terpenoid compounds, that has been identified in the essential oils of various plant species. Sesquiterpenoids are known for their diverse biological activities, and as such, this compound represents a compound of interest for further investigation in drug discovery and development. The effective isolation of this compound from its natural matrix is a critical first step for any subsequent research. This application note details the extraction and purification of this compound from plant material.

Plant Sources

While the distribution of this compound in the plant kingdom is not exhaustively documented, it has been identified as a constituent of the essential oils of several plant species. Notable sources include plants from the Asteraceae and Meliaceae families. The concentration of the target compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part used for extraction.

Extraction and Purification Workflow

The general workflow for the extraction and purification of this compound from plant material involves several key stages, from initial solvent extraction to final chromatographic purification.

Caption: A generalized workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from dried plant material.

Protocol 1: Solvent Extraction

This protocol describes the initial extraction of the target compound from the plant matrix.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Soxhlet apparatus or large glass container for maceration

-

Rotary evaporator

Procedure:

-

Maceration:

-

Place 1 kg of the dried, powdered plant material in a large glass container.

-

Add a sufficient volume of methanol or ethanol (e.g., 5 L) to completely submerge the plant material.

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract and repeat the maceration process with fresh solvent two more times.

-

Combine all the filtrates.

-

-

Soxhlet Extraction (Alternative):

-

Place the dried, powdered plant material into a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the extraction solvent (methanol or ethanol).

-

Heat the flask. The solvent will vaporize, condense, and drip down into the chamber containing the plant material.

-

Continue the extraction for 12-24 hours.

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Protocol 2: Liquid-Liquid Fractionation

This protocol is used to partition the crude extract based on polarity to enrich the fraction containing the sesquiterpenoids.

Materials:

-

Crude extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Separatory funnel

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning in a separatory funnel against n-hexane to remove non-polar compounds. Repeat this step three times.

-

Combine the n-hexane fractions.

-

To the remaining methanol-water phase, add more water to achieve a ratio of approximately 1:1 (v/v).

-

Extract this aqueous methanol phase successively with ethyl acetate. Repeat this step three times.

-

Combine the ethyl acetate fractions. This fraction is expected to be enriched with sesquiterpenoids.

-

Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator.

Protocol 3: Column Chromatography

This protocol describes the separation of the target compound from the enriched fraction using column chromatography.

Materials:

-

Concentrated ethyl acetate fraction

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., n-hexane and ethyl acetate gradient)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane and pour it into the glass column.

-

Allow the silica gel to settle, and then drain the excess solvent.

-

-

Sample Loading:

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or after staining (e.g., with anisaldehyde-sulfuric acid reagent).

-

Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Final Purification:

-

The combined fractions may require further purification using preparative TLC or HPLC to obtain the pure compound.

-

Data Presentation

| Plant Source (Family) | Plant Part | Extraction Method | Solvent System | Yield of Crude Extract (%) | Yield of this compound (mg/kg of dry plant material) | Purity (%) |

| Species A (Asteraceae) | Leaves | Maceration | Methanol | 12.5 | 150 | 95 |

| Species B (Meliaceae) | Bark | Soxhlet | Ethanol | 8.2 | 85 | 92 |

| Species C (Asteraceae) | Flowers | Maceration | Ethanol | 15.1 | 210 | 98 |

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Research into the biological activities of this compound is ongoing. As a sesquiterpenoid, it may potentially interact with various cellular targets, including inflammatory pathways (e.g., NF-κB) or apoptosis-related pathways. Further pharmacological studies are required to elucidate its mechanism of action.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

The successful extraction and purification of this compound from plant material is a multi-step process that requires careful selection of extraction methods and chromatographic techniques. The protocols outlined in this application note provide a solid foundation for researchers to isolate this promising natural product for further chemical and biological evaluation. The lack of extensive data on this specific compound highlights the need for further research to fully understand its distribution, biological activity, and therapeutic potential.

Application Notes and Protocols for 4(15),11-Oppositadien-1-ol as a Natural Insect Repellent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants.[1] This class of compounds is known for its potential biological activities, including roles in plant defense as chemical signalers or repellents.[1] These application notes provide a comprehensive guide for the investigation of this compound as a novel natural insect repellent. The protocols outlined below describe methodologies for determining its efficacy against medically important insect vectors, elucidating its mechanism of action, and developing stable formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its volatility and potential for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Class | Terpenoid Alcohol | [1] |

| Boiling Point (Predicted) | 647.69 K | [2] |

| logP (Octanol/Water Partition Coefficient - Predicted) | 3.696 | [2] |

| Water Solubility (log₁₀WS - Predicted) | -4.25 | [2] |

Efficacy Data (Hypothetical)

Due to a lack of publicly available data on the repellent efficacy of isolated this compound, the following tables present hypothetical data to serve as a template for researchers. These values are based on typical results for other natural repellents and should be experimentally determined.

Table 2: Hypothetical Repellent Efficacy of this compound against Aedes aegypti

| Concentration (%) | Mean Protection Time (minutes) ± SD | Biting Deterrence Index (%) |

| 1 | 35 ± 5 | 60 |

| 5 | 90 ± 12 | 85 |

| 10 | 180 ± 20 | 95 |

| 20 | >240 | >99 |

| DEET (15%) | >300 | >99 |

Table 3: Hypothetical Minimum Effective Dosage (MED) of this compound against Various Mosquito Species (in vitro Bioassay)

| Mosquito Species | MED (µg/cm²) |

| Aedes aegypti | 25 |

| Anopheles gambiae | 30 |

| Culex quinquefasciatus | 28 |

Experimental Protocols

In Vivo Repellency Bioassay: Arm-in-Cage Method

This protocol is adapted from the World Health Organization (WHO) guidelines for efficacy testing of mosquito repellents.[3]

Objective: To determine the complete protection time (CPT) of this compound formulations against host-seeking female mosquitoes.

Materials:

-

Test cages (40 x 40 x 40 cm)

-

200-250 nulliparous, 5-7 day old female mosquitoes (e.g., Aedes aegypti)

-

Human volunteers

-

Test formulation of this compound in a suitable carrier (e.g., ethanol, lotion base)

-

Positive control (e.g., 15% DEET)

-

Negative control (carrier only)

-

Micropipettes

-

Latex gloves

Procedure:

-

Apply a standard volume (e.g., 1.0 mL) of the test formulation evenly to the forearm of a volunteer, from elbow to wrist. The other hand should be protected with a latex glove.

-

Allow the formulation to dry for a specified time (e.g., 30 minutes).

-

Introduce the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

-

Record the number of mosquito landings and bites.

-

Repeat the exposure every 30 minutes until the first confirmed bite (one bite followed by another within 30 minutes).

-

The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

-

Simultaneously test the positive and negative controls on other volunteers or on different days.

In Vitro Repellency Bioassay: High-Throughput Screening

This protocol is based on established in vitro methods that do not require human subjects.[4][5][6]

Objective: To determine the Minimum Effective Dose (MED) of this compound required to prevent mosquito biting.

Materials:

-

Test cages

-

Female mosquitoes

-

Artificial blood-feeding system with a warming plate (34-37°C)

-

Collagen membrane

-

Bovine or other blood source

-

Serial dilutions of this compound in a volatile solvent (e.g., ethanol)

-

Micropipettes

Procedure:

-

Prepare the artificial feeding system by stretching a collagen membrane over a reservoir containing warmed blood.

-

Apply a precise volume of the this compound solution to a defined area on the collagen membrane.

-

Allow the solvent to evaporate completely.

-

Place the feeding system into the cage of mosquitoes.

-

Observe and record the number of mosquitoes probing and feeding on the treated area over a set time period (e.g., 5 minutes).

-

The MED is the lowest concentration at which a significant reduction in probing/feeding is observed compared to a solvent-only control.

Mechanism of Action: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol allows for the identification of compounds that elicit a response from insect antennae.[7][8][9]

Objective: To determine if this compound activates olfactory sensory neurons on the mosquito antenna.

Materials:

-

Gas chromatograph with a flame ionization detector (FID) and an electroantennography detector (EAD)

-

Capillary column suitable for terpenoid analysis

-

Microsyringe

-

Solution of this compound in a suitable solvent

-

Live, immobilized female mosquito

-

Micromanipulators

-

Glass capillary electrodes filled with saline solution

-

Amplifier and data acquisition system

Procedure:

-

Prepare the mosquito antenna by excising it and mounting it between two electrodes.

-

Inject the this compound solution into the GC.

-

The effluent from the GC column is split, with one part going to the FID and the other passing over the prepared antenna.

-

Simultaneously record the signals from the FID and the EAD.

-

An EAD response (a depolarization of the antenna) that is time-correlated with the elution of this compound from the GC indicates that the compound is detected by the mosquito's olfactory system.

Visualizations

Caption: Experimental workflow for evaluating this compound as an insect repellent.

Caption: Putative signaling pathway for the action of this compound on an insect olfactory receptor.

Formulation and Stability

For practical application, this compound should be formulated to enhance its stability and duration of action on the skin.

Considerations for Formulation:

-

Carrier: A cosmetically acceptable base such as a lotion, cream, or spray.

-

Fixatives: To reduce the volatility of the active ingredient, natural fixatives like vanillin (B372448) or non-volatile oils can be incorporated.

-

Encapsulation: Microencapsulation or nanoemulsion techniques can provide a controlled release of the active ingredient, prolonging the protection time.

-

Concentration: The optimal concentration should be determined through dose-response studies, balancing efficacy with safety and cosmetic acceptability.

Safety and Toxicology

While natural products are often perceived as safe, it is crucial to conduct thorough toxicological assessments.

Recommended Toxicological Studies:

-

Acute Dermal Toxicity: To assess the potential for skin irritation and sensitization.

-

Acute Oral Toxicity: To determine the effects of accidental ingestion.

-

Inhalation Toxicity: To evaluate the safety of spray formulations.

-

Mutagenicity and Genotoxicity Assays: To screen for potential long-term adverse effects.

Currently, no specific toxicological data for this compound is readily available. Researchers should exercise caution and handle the compound in accordance with standard laboratory safety procedures.

Conclusion

This compound presents a promising candidate for a new natural insect repellent. The protocols and application notes provided here offer a framework for its systematic evaluation. Further research is warranted to establish its efficacy, elucidate its precise mechanism of action, and develop safe and effective formulations for public use. The study of its interaction with insect olfactory receptors could pave the way for the development of novel, eco-friendly pest management solutions.[1]

References

- 1. This compound | 70389-96-7 | VCA38996 [biosynth.com]

- 2. Opposita-4(15),11-dien-1-«beta»-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Arm-In-Cage test – Biogents AG [eu.biogents.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 9. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4(15),11-Oppositadien-1-ol in Essential Oils

Audience: Researchers, scientists, and drug development professionals.

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in the essential oils of various plants, notably within the Psidium genus (e.g., guava). Sesquiterpenoids are a class of terpenes that have garnered significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities. Accurate quantification of individual sesquiterpenoids like this compound is crucial for the quality control of essential oils, understanding their therapeutic potential, and for the development of new natural product-based drugs. This document provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific quantitative data for this compound across a wide range of essential oils is not extensively available in the literature, this compound has been identified as a constituent in the essential oil of Psidium species. The following table summarizes the qualitative findings and provides a template for presenting quantitative data once obtained through the described protocol.

| Essential Oil Source | Plant Part | Extraction Method | This compound Concentration (mg/g of oil) | Reference |

| Psidium guajava (Guava) | Leaves | Hydrodistillation | Data to be determined | [1][2] |

| Psidium salutare | Leaves | Hydrodistillation | Data to be determined | |

| Psidium cattleianum | Leaves | Hydrodistillation | Data to be determined | [3] |

Experimental Protocols

This section outlines the detailed methodology for the extraction of essential oils and the subsequent quantification of this compound using GC-MS.

Essential Oil Extraction from Plant Material

A common method for extracting essential oils from plant material is hydrodistillation.

Materials:

-

Fresh or dried plant material (e.g., leaves)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Weigh a known amount of the plant material (e.g., 100 g of fresh leaves).

-

Place the plant material into the distillation flask of the Clevenger apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger apparatus with a condenser and a collection tube.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.

-

Collect the essential oil from the collection tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by GC-MS

Principle: Gas chromatography separates the volatile components of the essential oil based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound. By comparing the retention time and mass spectrum of a peak in the sample chromatogram to that of a known standard, the compound can be identified. Quantification is achieved by creating a calibration curve from known concentrations of a certified reference standard and using an internal standard to correct for variations in injection volume and instrument response.

Materials:

-

Essential oil sample

-

Certified reference standard of this compound (if available) or a suitable sesquiterpenoid alcohol standard for semi-quantification.

-

Internal Standard (IS): e.g., n-tridecane or dodecane

-

High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5)

-

Autosampler vials with inserts

Protocol:

2.1. Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL of n-tridecane in hexane).

-

Analyte Stock Solution: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in hexane).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).

2.2. Sample Preparation:

-

Accurately weigh a known amount of the essential oil (e.g., 10 mg).

-

Dissolve the oil in a known volume of the chosen solvent (e.g., 1 mL of hexane) to create a stock solution.

-

Prepare a working sample solution by diluting the stock solution to fall within the calibration range.

-

Spike the working sample solution with the same fixed concentration of the internal standard as used for the calibration standards.

2.3. GC-MS Analysis:

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless or split mode, e.g., 1:50).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

2.4. Identification and Quantification:

-

Identification:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the certified reference standard.

-

The Kovats retention index (RI) can also be used for identification. The reported RI for Opposita-4(15),11-dien-1-β-ol on a non-polar column (RTX-1) is 1642. The RI should be calculated by running a series of n-alkanes under the same chromatographic conditions.

-

A representative mass spectrum for a related sesquiterpenoid alcohol should be used for comparison in the absence of a standard spectrum for this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the final concentration of this compound in the original essential oil sample (e.g., in mg/g).

-

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for In Vitro Bioassays of 4(15),11-Oppositadien-1-ol

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid natural product isolated from the roots of Helan aromatica.[1] As a member of the terpenoid class of compounds, which are known for a wide range of biological activities, this compound is a candidate for screening against various cellular targets.[2][3] These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.

Application Note 1: Anticancer Activity Assessment

This section outlines protocols to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Experimental Protocols

Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[4][5]

Materials:

-

This compound

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently mix by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

Materials:

-

Treated and untreated cells

-

Phosphate Buffered Saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization. Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add the cell suspension dropwise to 9 mL of 70% cold ethanol.[7][8] Incubate at 4°C for at least 30 minutes.[8]

-

Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.[7]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data can be analyzed using software like ModFit LT or FlowJo to determine the percentage of cells in each phase of the cell cycle.[7][8]

Protocol 1.3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[5]

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.[5]

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| MCF-7 | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | - | |||

| This compound | ||||

Table 3: Apoptotic Effect of this compound

| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | - | |||

| This compound | ||||

Visualizations

Application Note 2: Anti-inflammatory Activity Assessment

This section describes a method to determine if this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11]

Experimental Protocol

Protocol 2.1: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation is measured as a decrease in luciferase activity.[9]

Materials:

-

NF-κB luciferase reporter cell line (e.g., C2C12-NF-κB-Luc)

-

This compound

-

Inducing agent (e.g., TNF-α or LPS)

-

Complete cell culture medium

-

Luciferase assay reagent

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well opaque plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include a positive control (inducer only) and a negative control (no inducer, no compound).

-

Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxicity of the compound. Calculate the percentage of inhibition of NF-κB activation.

Data Presentation

Table 4: Inhibition of NF-κB Activation by this compound

| Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |

| Control | 0 | |

| Inducer Only | - | |

| This compound + Inducer | ||

Visualization

Application Note 3: Antimicrobial Activity Assessment

This section provides a protocol to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Experimental Protocol

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Table 5: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Candida albicans |

Visualization

References

- 1. This compound | Terpenoids | 70389-96-7 | Invivochem [invivochem.com]

- 2. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 4(15),11-Oppositadien-1-ol using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol, a class of natural products known for their structural diversity and wide range of biological activities. The precise structural determination of these complex molecules is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel compounds. This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural elucidation of this compound was accomplished through the comprehensive analysis of 1D and 2D NMR data. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for a Representative Oppositane Sesquiterpenoid

| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) |

| 1 | 78.5, CH | 3.85, dd (10.5, 5.0) |

| 2 | 35.2, CH₂ | 1.65, m; 1.50, m |

| 3 | 30.1, CH₂ | 1.80, m; 1.60, m |

| 4 | 148.9, C | - |

| 5 | 45.3, CH | 2.10, m |

| 6 | 28.7, CH₂ | 1.75, m; 1.55, m |

| 7 | 41.8, CH | 2.25, m |

| 8 | 25.9, CH₂ | 1.90, m; 1.70, m |

| 9 | 48.2, CH₂ | 1.60, m; 1.45, m |

| 10 | 38.6, C | - |

| 11 | 124.5, CH | 5.15, d (8.0) |

| 12 | 131.8, C | - |

| 13 | 25.7, CH₃ | 1.70, s |

| 14 | 21.3, CH₃ | 0.95, d (7.0) |

| 15 | 106.4, CH₂ | 4.75, s; 4.90, s |

Experimental Protocols

Sample Preparation

A 5-10 mg sample of purified this compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

-

¹H NMR: The spectrum was acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

-

¹³C NMR: The spectrum was recorded with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling was applied during acquisition.

-

DEPT-135: This experiment was performed to differentiate between CH, CH₂, and CH₃ signals.

-

COSY (Correlation Spectroscopy): The gradient-enhanced COSY spectrum was acquired to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment was recorded to identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to determine two- and three-bond correlations between protons and carbons.

Structural Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for the structural elucidation and the key 2D NMR correlations that are essential for assembling the molecular structure.

Figure 1: Experimental workflow for the structural elucidation of this compound using NMR.

Figure 2: Key COSY and HMBC correlations for establishing the connectivity of the oppositane skeleton.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, the complete chemical structure, including the carbon skeleton and relative stereochemistry, can be confidently determined. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of this class of compounds.

Application Note: Enhancing the Stability of a Volatile Sesquiterpenoid Alcohol for Pharmaceutical Applications

Abstract

Volatile sesquiterpenoid alcohols are a class of natural compounds with significant therapeutic potential, often limited by their chemical instability and high volatility. These characteristics pose considerable challenges for their formulation into stable dosage forms with a reliable shelf-life. This application note details protocols for two effective stabilization techniques: microencapsulation via spray drying and molecular encapsulation through cyclodextrin (B1172386) complexation. We present a hypothetical sesquiterpenoid alcohol, "Volatiliol," to illustrate these methods. Furthermore, we provide a comprehensive protocol for an accelerated stability study to evaluate the efficacy of these formulations and a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the accurate quantification of Volatiliol. The data demonstrates that both microencapsulation and cyclodextrin complexation significantly enhance the stability of Volatiliol compared to the unformulated compound.

Introduction

Sesquiterpenoid alcohols are a diverse group of 15-carbon isoprenoid compounds found in essential oils of many plants. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, their therapeutic application is often hampered by their inherent volatility and susceptibility to degradation from environmental factors such as heat, light, and oxygen.[1] This instability can lead to a loss of potency and the generation of potentially undesirable degradation products.

To overcome these limitations, advanced formulation strategies are required to protect the active compound.[2] Microencapsulation creates a physical barrier around the volatile oil, while cyclodextrin complexation entraps the molecule within a protective host structure.[3][4] This note provides detailed protocols for both methods and their subsequent analytical validation, offering a roadmap for developing stable formulations of volatile sesquiterpenoid alcohols.

Experimental Workflow

The overall process for developing and evaluating a stable formulation for a volatile sesquiterpenoid alcohol is outlined below. The workflow begins with the selection of a suitable stabilization technique, proceeds through formulation and characterization, and concludes with a comprehensive stability assessment.

Protocols

Protocol 1: Microencapsulation by Spray Drying

This protocol describes the encapsulation of Volatiliol using maltodextrin (B1146171) and gum arabic as wall materials. Spray drying is a common technique that involves atomizing an emulsion of the oil and wall material into a hot air stream, leading to rapid solvent evaporation and the formation of solid microcapsules.[2]

Materials:

-

Volatiliol (core material)

-

Maltodextrin DE 10-12 (wall material)

-

Gum Arabic (wall material)

-

Distilled Water

-

High-shear homogenizer

-

Spray dryer

Methodology:

-

Prepare the Wall Material Solution: Dissolve maltodextrin and gum arabic in distilled water at a 3:1 ratio to create a 30% (w/v) solution. Stir continuously at 40°C until fully dissolved.

-

Form the Emulsion: Add Volatiliol to the wall material solution to achieve a core-to-wall material ratio of 1:4 (w/w).

-

Homogenization: Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a stable oil-in-water emulsion.

-

Spray Drying:

-

Feed the emulsion into a co-current spray dryer.

-

Set the inlet air temperature to 180°C ± 5°C.

-

Set the outlet air temperature to 90°C ± 5°C.

-

Maintain a constant feed flow rate (e.g., 10 mL/min).

-

-

Collection and Storage: Collect the resulting dry powder from the cyclone separator. Store the microcapsules in an airtight, light-resistant container at 4°C.

Protocol 2: Cyclodextrin Inclusion Complexation

This protocol details the formation of an inclusion complex between Volatiliol and Beta-Cyclodextrin (B164692) (β-CD) using the co-precipitation method. The hydrophobic inner cavity of the β-CD molecule encapsulates the volatile guest molecule, protecting it from degradation.[5][6]

Materials:

-

Volatiliol

-

Beta-Cyclodextrin (β-CD)

-

Distilled Water

-

Magnetic stirrer with heating plate

-

Vacuum filtration apparatus

-

Vacuum oven

Methodology:

-

Prepare the β-CD Solution: Dissolve β-CD in distilled water at 60°C with continuous stirring to create a saturated solution.

-

Prepare the Volatiliol Solution: Dissolve Volatiliol in ethanol to create a 10% (w/v) solution.

-

Form the Complex: Slowly add the ethanolic solution of Volatiliol to the aqueous β-CD solution in a 1:1 molar ratio.

-

Co-precipitation: Stir the mixture continuously at 60°C for 4 hours. Then, allow the mixture to cool slowly to room temperature and continue stirring for another 12 hours to facilitate complex precipitation.

-

Isolate the Complex: Collect the precipitated complex by vacuum filtration.

-

Washing: Wash the collected powder twice with a small amount of cold ethanol to remove any surface-adsorbed Volatiliol.

-

Drying: Dry the complex powder in a vacuum oven at 40°C for 24 hours.

-

Storage: Store the dried inclusion complex in an airtight, light-resistant container at 4°C.

Protocol 3: Accelerated Stability Study

This protocol is designed to predict the long-term stability of the formulations by subjecting them to elevated temperature and humidity conditions, as per ICH guidelines.[7]

Materials:

-

Unformulated Volatiliol (Control)

-

Volatiliol Microcapsules (from Protocol 1)

-

Volatiliol-β-CD Complex (from Protocol 2)

-

Stability chambers

-

Airtight sample containers (e.g., amber glass vials)

Methodology:

-

Sample Preparation: Place 1 gram of each sample (Control, Microcapsules, and β-CD Complex) into separate, appropriately labeled, airtight containers.

-

Storage Conditions: Place the samples into a stability chamber set to accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH .

-

Time Points: Withdraw samples for analysis at the following time points: 0, 1, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for the remaining percentage of Volatiliol using the GC-FID method detailed in Protocol 4. Also, perform a visual inspection for any changes in physical appearance (e.g., color, texture, caking).

-

Data Recording: Record all quantitative and qualitative data systematically.

Protocol 4: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a validated method for quantifying the amount of Volatiliol in each formulation.[8][9]

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent with FID detector.

-

Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio 20:1).

-

Internal Standard: n-Hexadecane.

Sample Preparation:

-

Stock Solutions: Prepare stock solutions of Volatiliol and n-Hexadecane (Internal Standard, IS) of known concentrations (e.g., 1000 µg/mL) in ethanol.

-

Calibration Curve: Prepare a series of calibration standards by diluting the Volatiliol stock solution and adding a constant concentration of the IS to each.

-

Sample Extraction:

-

Accurately weigh an amount of formulation equivalent to approximately 1 mg of Volatiliol into a volumetric flask.

-

For microcapsules and β-CD complex, add 5 mL of distilled water and vortex for 2 minutes to dissolve the wall material/cyclodextrin.

-

Add 5 mL of ethanol containing the IS.

-

Sonicate for 15 minutes to ensure complete extraction of Volatiliol.

-

Bring to final volume with ethanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the prepared samples and calibration standards into the GC-FID system.

-

Quantification: Calculate the concentration of Volatiliol in the samples using the constructed calibration curve based on the peak area ratio of Volatiliol to the IS.

Results & Data Presentation

The stability of the formulations was assessed by quantifying the percentage of Volatiliol remaining at each time point under accelerated conditions.

Table 1: Physical Characteristics of Formulations

| Formulation | Appearance | Particle Size (D50) | Encapsulation Efficiency (%) |

| Unformulated | Colorless, volatile oil | N/A | N/A |

| Microcapsules | Fine, white powder | 25.4 µm | 92.5% |

| β-CD Complex | Crystalline white powder | 150.8 µm | 88.1% |

Table 2: Accelerated Stability Data for Volatiliol Formulations (40°C / 75% RH)

| Time Point | % Volatiliol Remaining (Unformulated Control) | % Volatiliol Remaining (Microcapsules) | % Volatiliol Remaining (β-CD Complex) |

| 0 Months | 100.0 ± 0.5 | 100.0 ± 0.4 | 100.0 ± 0.6 |

| 1 Month | 65.2 ± 1.2 | 98.5 ± 0.7 | 97.9 ± 0.8 |

| 3 Months | 28.9 ± 1.5 | 96.1 ± 0.9 | 94.5 ± 1.1 |

| 6 Months | < 5.0 | 92.3 ± 1.1 | 90.8 ± 1.3 |

| (Values are presented as mean ± standard deviation, n=3) |

The results clearly indicate that the unformulated Volatiliol degrades rapidly, with less than 5% remaining after 6 months under accelerated conditions. In stark contrast, both the microencapsulated and β-CD complex formulations demonstrated excellent stability, retaining over 90% of the active compound over the same period.

Discussion & Signaling Pathway

The data confirms that both microencapsulation and cyclodextrin complexation are highly effective strategies for stabilizing volatile sesquiterpenoid alcohols. The protective barrier provided by these methods significantly reduces degradation and loss due to volatilization.

Many sesquiterpenoid alcohols exert their therapeutic effects, such as anti-inflammatory action, by modulating key cellular signaling pathways.[10] For instance, they can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[11][12] By preventing the degradation of the active compound, stable formulations ensure that an effective dose reaches the target site to modulate such pathways.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful formulation and stability testing of volatile sesquiterpenoid alcohols. Both microencapsulation by spray drying and inclusion complexation with beta-cyclodextrin are shown to be viable and effective methods for significantly enhancing compound stability. The choice between these methods may depend on the specific application, desired release profile, and manufacturing considerations. The use of the provided analytical methods will ensure accurate quantification and reliable assessment of the formulation's shelf-life, facilitating the development of novel therapeutics from this promising class of natural compounds.

References

- 1. cannabissciencetech.com [cannabissciencetech.com]

- 2. researchgate.net [researchgate.net]

- 3. foodfeedfinechemicals.glatt.com [foodfeedfinechemicals.glatt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical study of the formation of inclusion complexes with some terpenes using different solvating models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accelerated stability testing: Topics by Science.gov [science.gov]

- 8. Simultaneous determination of four sesquiterpenoids in Atractylodes Macrocephala Rhizoma by GC-FID: optimisation of an ultrasound-assisted extraction by central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactivity of sesquiterpenes: compounds that protect from alcohol-induced gastric mucosal lesions and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the purification of 4(15),11-Oppositadien-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4(15),11-Oppositadien-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

| Issue | Potential Cause | Recommended Solution |

| Low yield of the target compound after initial extraction. | Incomplete extraction: The solvent used may not be optimal for this compound. | Use a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), for extraction. Consider sequential extraction with solvents of increasing polarity to ensure complete recovery. |

| Degradation of the compound: this compound may be sensitive to heat or pH extremes during extraction. | Perform extraction at room temperature or below. Avoid strongly acidic or basic conditions. | |

| Poor separation of this compound from other compounds during column chromatography. | Inappropriate stationary phase: The polarity of the stationary phase may not be suitable for the separation. | For normal-phase chromatography, use silica (B1680970) gel. For reversed-phase chromatography, C18 is a common choice. |

| Incorrect mobile phase: The solvent system may be too polar or too non-polar, resulting in poor resolution. | For silica gel chromatography, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate or acetone. A gradient elution is often more effective than isocratic elution. | |